Cas no 2229166-34-9 (4-(aminomethyl)-4-(4-methylcyclohexyl)cyclohexan-1-ol)
4-(aminomethyl)-4-(4-methylcyclohexyl)cyclohexan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 4-(aminomethyl)-4-(4-methylcyclohexyl)cyclohexan-1-ol
- EN300-1734538
- 2229166-34-9
-
- Inchi: 1S/C14H27NO/c1-11-2-4-12(5-3-11)14(10-15)8-6-13(16)7-9-14/h11-13,16H,2-10,15H2,1H3
- InChI Key: CASBRCYAZMDFEA-UHFFFAOYSA-N
- SMILES: OC1CCC(CN)(CC1)C1CCC(C)CC1
Computed Properties
- Exact Mass: 225.209264485g/mol
- Monoisotopic Mass: 225.209264485g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 46.2Ų
4-(aminomethyl)-4-(4-methylcyclohexyl)cyclohexan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1734538-0.05g |
4-(aminomethyl)-4-(4-methylcyclohexyl)cyclohexan-1-ol |
2229166-34-9 | 0.05g |
$1247.0 | 2023-09-20 | ||
| Enamine | EN300-1734538-0.1g |
4-(aminomethyl)-4-(4-methylcyclohexyl)cyclohexan-1-ol |
2229166-34-9 | 0.1g |
$1307.0 | 2023-09-20 | ||
| Enamine | EN300-1734538-0.25g |
4-(aminomethyl)-4-(4-methylcyclohexyl)cyclohexan-1-ol |
2229166-34-9 | 0.25g |
$1366.0 | 2023-09-20 | ||
| Enamine | EN300-1734538-0.5g |
4-(aminomethyl)-4-(4-methylcyclohexyl)cyclohexan-1-ol |
2229166-34-9 | 0.5g |
$1426.0 | 2023-09-20 | ||
| Enamine | EN300-1734538-1.0g |
4-(aminomethyl)-4-(4-methylcyclohexyl)cyclohexan-1-ol |
2229166-34-9 | 1g |
$1485.0 | 2023-06-04 | ||
| Enamine | EN300-1734538-2.5g |
4-(aminomethyl)-4-(4-methylcyclohexyl)cyclohexan-1-ol |
2229166-34-9 | 2.5g |
$2912.0 | 2023-09-20 | ||
| Enamine | EN300-1734538-5.0g |
4-(aminomethyl)-4-(4-methylcyclohexyl)cyclohexan-1-ol |
2229166-34-9 | 5g |
$4309.0 | 2023-06-04 | ||
| Enamine | EN300-1734538-10.0g |
4-(aminomethyl)-4-(4-methylcyclohexyl)cyclohexan-1-ol |
2229166-34-9 | 10g |
$6390.0 | 2023-06-04 | ||
| Enamine | EN300-1734538-1g |
4-(aminomethyl)-4-(4-methylcyclohexyl)cyclohexan-1-ol |
2229166-34-9 | 1g |
$1485.0 | 2023-09-20 | ||
| Enamine | EN300-1734538-5g |
4-(aminomethyl)-4-(4-methylcyclohexyl)cyclohexan-1-ol |
2229166-34-9 | 5g |
$4309.0 | 2023-09-20 |
4-(aminomethyl)-4-(4-methylcyclohexyl)cyclohexan-1-ol Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on 4-(aminomethyl)-4-(4-methylcyclohexyl)cyclohexan-1-ol
Exploring the Potential of 4-(aminomethyl)-4-(4-methylcyclohexyl)cyclohexan-1-ol (CAS No. 2229166-34-9) in Modern Applications
The compound 4-(aminomethyl)-4-(4-methylcyclohexyl)cyclohexan-1-ol (CAS No. 2229166-34-9) has garnered significant attention in recent years due to its unique chemical structure and potential applications in various industries. This cyclohexane derivative features both aminomethyl and hydroxyl functional groups, making it a versatile intermediate in organic synthesis. Researchers are particularly interested in its role in developing advanced pharmaceutical intermediates and specialty chemicals, aligning with the growing demand for sustainable and high-performance materials.
One of the most searched questions about this compound revolves around its synthetic pathways and industrial scalability. Recent studies highlight its potential as a building block for bioactive molecules, especially in the context of drug discovery and medicinal chemistry. The presence of the 4-methylcyclohexyl moiety enhances its lipophilicity, which is crucial for optimizing drug delivery systems. This property has sparked discussions in forums and research communities about its applicability in CNS-targeted therapies, a hot topic in modern pharmacology.
From a material science perspective, 4-(aminomethyl)-4-(4-methylcyclohexyl)cyclohexan-1-ol is being explored for its potential in polymer modification. Its dual functionality allows for crosslinking reactions, which could improve the thermal stability of engineering plastics. This aligns with the global trend toward high-temperature-resistant materials, a frequently searched term in industrial R&D circles. Companies are also investigating its use in epoxy resin formulations, where its rigid cyclohexane backbone may enhance mechanical properties.
Environmental considerations are another key focus area. The compound's potential as a green chemistry intermediate has been debated, particularly regarding its biodegradability and eco-friendly synthesis routes. With increasing searches for sustainable chemical alternatives, researchers are optimizing catalytic processes to produce this compound with minimal waste. Its low toxicity profile (based on preliminary studies) makes it an attractive candidate for cosmetic applications, another trending topic in specialty chemicals.
Analytical characterization of CAS No. 2229166-34-9 remains an active research area. Advanced techniques like HPLC-MS and NMR spectroscopy are commonly employed to verify its purity and structural integrity—frequent keywords in analytical chemistry searches. The compound's crystalline properties have also drawn attention from the pharmaceutical crystallization community, particularly for polymorph control strategies in drug formulation.
In the realm of computational chemistry, molecular modeling studies predict interesting conformational dynamics for this compound due to its sterically hindered cyclohexane rings. Such computational insights—often searched by cheminformatics professionals—help rationalize its reactivity patterns. The hydrogen bonding capacity of its hydroxyl group further expands its utility in designing molecular recognition systems, relevant to supramolecular chemistry applications.
Market analysts note growing patent activity surrounding 4-(aminomethyl)-4-(4-methylcyclohexyl)cyclohexan-1-ol, particularly in intellectual property related to fine chemical production. This correlates with search trends showing increased interest in patent landscaping for novel intermediates. The compound's regioselective modification potential makes it valuable for creating chiral auxiliaries and asymmetric catalysis ligands—topics frequently explored in organic synthesis research papers.
Quality control protocols for this compound emphasize residual solvent analysis and heavy metal screening, reflecting regulatory concerns in GMP manufacturing. These quality aspects generate substantial search traffic from quality assurance professionals. Recent method developments using UHPLC techniques have improved detection limits for potential impurities, addressing another common query in analytical method validation discussions.
Looking forward, the scientific community anticipates broader applications of CAS No. 2229166-34-9 in functional material design and catalysis. Its structural features position it as a promising candidate for metal-organic frameworks (MOFs) construction—a trending research area with growing search volume. As synthetic methodologies advance, this compound may play a pivotal role in developing next-generation smart materials with tailored properties.
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